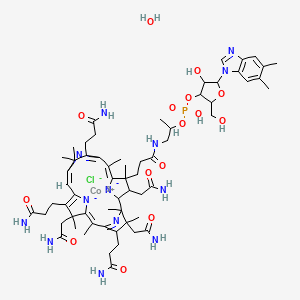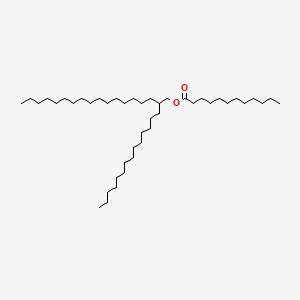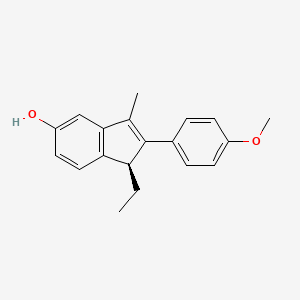
Phosphoric acid, decyl ester, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, decyl ester, sodium salt is an organic compound with the molecular formula C10H22NaO4P. It is a type of phosphate ester, which is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations where emulsification, dispersion, and wetting are required.
準備方法
Synthetic Routes and Reaction Conditions
Phosphoric acid, decyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with decanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid and decanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The resulting ester is then neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and high yield of the compound. The use of automated systems and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
化学反応の分析
Types of Reactions
Phosphoric acid, decyl ester, sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and decanol.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in redox reactions under specific conditions.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to replace the ester group.
Major Products
Hydrolysis: Produces phosphoric acid and decanol.
Oxidation: Can lead to the formation of phosphoric acid derivatives.
Substitution: Results in various substituted phosphate esters.
科学的研究の応用
Phosphoric acid, decyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in formulations of cleaning agents, personal care products, and agrochemicals for its emulsifying and dispersing properties.
作用機序
The primary mechanism of action of phosphoric acid, decyl ester, sodium salt is its ability to reduce surface tension. This property allows it to interact with hydrophobic and hydrophilic molecules, facilitating the formation of micelles and emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and solubilization of membrane proteins.
類似化合物との比較
Phosphoric acid, decyl ester, sodium salt can be compared with other phosphate esters such as:
Phosphoric acid, dodecyl ester, sodium salt: Similar in structure but with a longer alkyl chain, leading to different solubility and surfactant properties.
Sodium dodecyl sulfate: Another surfactant with a sulfate group instead of a phosphate group, commonly used in laboratory detergents and protein electrophoresis.
Phosphoric acid, octyl ester, sodium salt: Has a shorter alkyl chain, resulting in different emulsifying and dispersing capabilities.
Each of these compounds has unique properties that make them suitable for specific applications, with this compound being particularly valued for its balance of hydrophobic and hydrophilic interactions.
特性
CAS番号 |
90605-04-2 |
|---|---|
分子式 |
C10H21Na2O4P |
分子量 |
282.22 g/mol |
IUPAC名 |
disodium;decyl phosphate |
InChI |
InChI=1S/C10H23O4P.2Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChIキー |
SAKCZZBRJRDDRJ-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



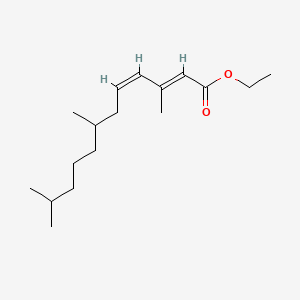




![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)

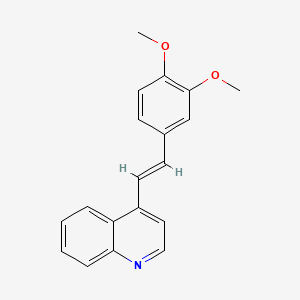
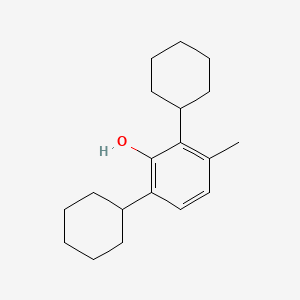
![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
